molecular formula C14H12N2O3S B12133082 Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- CAS No. 62773-62-0

Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]-

Cat. No.: B12133082
CAS No.: 62773-62-0
M. Wt: 288.32 g/mol
InChI Key: AFVHNGJMUIBTPH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- is a complex organic compound with the molecular formula C14H12N2O3S It is known for its unique structure, which includes a benzoic acid core substituted with hydroxy, phenylamino, and thioxomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzoic acid with phenyl isothiocyanate under controlled conditions to introduce the phenylamino and thioxomethyl groups . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.

    Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism by which benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- exerts its effects involves interactions with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The thioxomethyl group may also play a role in modulating the compound’s activity by interacting with sulfur-containing biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- is unique due to the presence of both phenylamino and thioxomethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

62773-62-0

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

2-hydroxy-5-(phenylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C14H12N2O3S/c17-12-7-6-10(8-11(12)13(18)19)16-14(20)15-9-4-2-1-3-5-9/h1-8,17H,(H,18,19)(H2,15,16,20)

InChI Key

AFVHNGJMUIBTPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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